

# Navigating Sitravatinib Administration: A Guide to Dose Reduction for Adverse Events

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Technical Support Center Resource

This technical support guide provides crucial information for managing adverse events (AEs) during preclinical and clinical research involving **sitravatinib**. Adherence to these guidelines is paramount for subject safety and data integrity.

### Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of **sitravatinib**?

A1: The recommended starting dose of **sitravatinib** is 120 mg administered orally once daily for the free base capsule formulation. For the malate capsule formulation, the starting dose is 100 mg once daily, which has been shown to provide comparable exposure to the 120 mg free base formulation[1].

Q2: When is a dose reduction of **sitravatinib** recommended?

A2: Dose reduction is recommended for the management of symptomatic Grade 2 or higher **sitravatinib**-related non-hematological adverse events. Early intervention with dose reduction is preferred over treatment interruption to manage toxicities effectively[1]. For specific adverse events such as hypertension, decreased Left Ventricular Ejection Fraction (LVEF), and increased hepatic transaminases, dose modifications are also warranted[2].



Q3: What are the specific dose reduction steps for sitravatinib?

A3: The sequential dose reductions for **sitravatinib** depend on the formulation being used. The following tables outline the dose reduction schedules for the free base and two different malate formulations as detailed in clinical trial protocols[3].

## Data Presentation: Sitravatinib Dose Reduction Schedules

Table 1: **Sitravatinib** Free Base Formulation Sequential Dose Reductions[3]

| Dose Level            | Sitravatinib Free Base Dose |
|-----------------------|-----------------------------|
| Starting Dose         | 120 mg once daily           |
| First Dose Reduction  | 80 mg once daily            |
| Second Dose Reduction | 60 mg once daily*           |

<sup>\*</sup>Dose reduction below 60 mg once daily may be considered after consultation with the study sponsor.

Table 2: Sitravatinib Malate Direct Blend Formulation Sequential Dose Reductions[3]

| Dose Level           | Sitravatinib Malate Direct Blend Dose |
|----------------------|---------------------------------------|
| Starting Dose        | 60 mg once daily                      |
| First Dose Reduction | 40 mg once daily                      |

Table 3: Sitravatinib Malate Roller Compaction Formulation Sequential Dose Reductions[3]



| Dose Level            | Sitravatinib Malate Roller Compaction Dose |
|-----------------------|--------------------------------------------|
| Starting Dose         | 100 mg once daily                          |
| First Dose Reduction  | 80 mg once daily                           |
| Second Dose Reduction | 60 mg once daily                           |
| Third Dose Reduction  | 40 mg once daily                           |

A two-step dose reduction (e.g., from 100 mg to 60 mg once daily) is permissible at the discretion of the investigator.[3]

### **Experimental Protocols**

The dose reduction guidelines outlined above were established based on the safety and tolerability data from the first-in-human phase 1/1b study of **sitravatinib** (NCT02219711) and further refined in subsequent clinical trials like the Phase 2 MRTX-500 study and the Phase 3 SAPPHIRE study (NCT03906071)[1][4][5].

In the initial phase 1/1b study, a dose-escalation design was used to determine the maximum tolerated dose (MTD). Patients with advanced solid tumors received **sitravatinib** at doses ranging from 10 mg to 200 mg. Dose-limiting toxicities (DLTs) were evaluated, and the MTD was determined to be 150 mg once daily. However, based on overall tolerability, the recommended Phase 2 dose was established at 120 mg once daily[4]. The management of adverse events in these early studies informed the development of the structured dose reduction schedules to ensure patient safety while maintaining therapeutic exposure.

## Mandatory Visualization Sitravatinib Signaling Pathway Inhibition





#### Click to download full resolution via product page

Caption: **Sitravatinib**'s mechanism of action involves the inhibition of multiple receptor tyrosine kinases.

### **Logical Workflow for Sitravatinib Dose Modification**





Click to download full resolution via product page

Caption: A simplified workflow for deciding on **sitravatinib** dose modification in response to an adverse event.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating Sitravatinib Administration: A Guide to Dose Reduction for Adverse Events]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680992#sitravatinib-dose-reduction-guidelines-for-adverse-events]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com